7,8-Dihydrotubastrine

Marine natural products Guanidine alkaloids Structural elucidation

7,8-Dihydrotubastrine (C₉H₁₃N₃O₂, exact mass 195.1008 Da) is a marine-derived phenethylguanidine alkaloid first isolated from the Indo-Pacific sponge Petrosia cf. contignata.

Molecular Formula C9H13N3O2
Molecular Weight 195.22 g/mol
Cat. No. B1247987
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7,8-Dihydrotubastrine
Synonyms7,8-dihydrotubastrine
Molecular FormulaC9H13N3O2
Molecular Weight195.22 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1CCN=C(N)N)O)O
InChIInChI=1S/C9H13N3O2/c10-9(11)12-4-3-6-1-2-7(13)8(14)5-6/h1-2,5,13-14H,3-4H2,(H4,10,11,12)
InChIKeyGVYDLYSNMDYZOP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7,8-Dihydrotubastrine Procurement Guide: Sourcing the Saturated Phenethylguanidine from Petrosia cf. contignata


7,8-Dihydrotubastrine (C₉H₁₃N₃O₂, exact mass 195.1008 Da) is a marine-derived phenethylguanidine alkaloid first isolated from the Indo-Pacific sponge Petrosia cf. contignata [1]. It belongs to the styryl guanidine natural product family but is distinguished by a fully saturated ethane C7–C8 linker, representing the first example from this compound class with a saturated acyclic C2 unit [1]. The compound is co-isolated alongside its 4-deoxy congener and the sterol xestobergsterol A, and its structure was confirmed by HRFABMS, 1D/2D NMR, and comparison to semisynthetic material [1].

Scaffold Class Unique saturated C2 phenethylguanidine alkaloid
SAR Context Matched molecular pair probe vs. styryl guanidines
Screening Role Supports negative control context for antibacterial assays

Why 7,8-Dihydrotubastrine Cannot Be Replaced by Tubastrine or Other Guanidinostyrenes in Research


Within the phenethylguanidine alkaloid family, substitution at the C2 linker position is not structurally neutral. 7,8-Dihydrotubastrine carries a saturated –CH₂–CH₂– bridge, whereas the parent tubastrine contains a conjugated –CH=CH– (ethenyl) linker that extends π-delocalization between the catechol ring and the guanidine group [1] [2]. This single-bond versus double-bond difference alters bond geometry, rotational freedom, UV absorption profile, and hydrogen-bonding presentation of the terminal guanidine pharmacophore. Experimentally, this saturation correlates with a complete loss of antibacterial activity in disk diffusion assays, while unsaturated congeners (e.g., tubastrine, 3-dehydroxy-tubastrine, and styryl guanidine 5) retain measurable inhibition [1] [3]. Consequently, treating 7,8-dihydrotubastrine as a generic stand-in for any guanidinostyrene—or vice versa—risks invalidating structure–activity relationship (SAR) conclusions and confounding biological assay interpretation.

01 C2 saturated (ethyl) vs. unsaturated (ethenyl) linker alters electronic structure, conformation, and abolishes antibacterial activity. Structural non-equivalence limits direct interchange.
02 3,4-dihydroxy vs. 3-hydroxy (4-deoxy) ring pattern changes hydrogen-bond donor count and binding presentation. Co-isolated analogs are not functionally interchangeable without validation.
03 Purified 7,8-dihydrotubastrine lacks intrinsic brine shrimp toxicity, contrasting with crude extract activity. Toxicity predictions based on extract data may not transfer to the pure compound.

Quantitative Differentiation Evidence: 7,8-Dihydrotubastrine vs. Tubastrine, 4-Deoxy-7,8-dihydrotubastrine, and Related Guanidinostyrenes


C2 Linker Saturation: Bond-Order and Conformational Differentiation vs. Tubastrine

7,8-Dihydrotubastrine is the first marine phenethylguanidine possessing a fully saturated acyclic C2 unit (C7–C8 single bond, sp³–sp³), in contrast to tubastrine's conjugated ethenyl linker (C=C double bond, sp²–sp²) [1]. This saturation increases the molecular mass by 2.02 Da (exact mass 196.1086 [M+H]⁺ for 7,8-dihydrotubastrine vs. 194.0929 [M+H]⁺ for tubastrine) and eliminates π-conjugation between the catechol ring and the guanidine moiety, as evidenced by the hypsochromic shift in UV absorption (λmax 284 nm for 7,8-dihydrotubastrine [1] vs. the red-shifted absorption expected for the styryl system of tubastrine) [1] [2].

C2 Linker Saturation
Head-to-head
7,8-Dihydrotubastrine C7–C8 single bond (sp³–sp³); m/z 196.1086; UV λmax 284 nm (ε 1900)
Tubastrine C7–C8 double bond (sp²–sp²); m/z 194.0929; UV λmax red-shifted
Saturation alters electronic and conformational landscape
Δ[M+H]⁺ = +2.0137 Da; eliminates π-conjugation
Marine natural products Guanidine alkaloids Structural elucidation

Antibacterial Disk Diffusion: Inactivity of 7,8-Dihydrotubastrine vs. Active Styryl Guanidine Congeners

In a standardized disk diffusion assay, both 7,8-dihydrotubastrine (1) and 4-deoxy-7,8-dihydrotubastrine (2) showed no zone of inhibition against Staphylococcus aureus or Bacillus subtilis [1]. This is contrasted in the same study with styryl guanidine 5 (from Spongosorites sp.), which exhibited weak to moderate inhibition in comparable disk diffusion assays [1]. Separately, tubastrine and 3-dehydroxy-tubastrine have been reported to display antimicrobial activity against S. aureus, Serratia sp., and Escherichia coli in independent studies [2].

Antibacterial Disk Diffusion
Head-to-head
7,8-Dihydrotubastrine No zone of inhibition against S. aureus, B. subtilis
Styryl Guanidine 5 / Tubastrine Weak to moderate inhibition in same assay format
C2 saturation correlates with loss of antibacterial phenotype
Supports negative control screening context
Antimicrobial screening Disk diffusion assay Guanidine alkaloids

Brine Shrimp Lethality: Toxicity Loss Upon Purification of 7,8-Dihydrotubastrine

The bioassay-guided fractionation of the Petrosia cf. contignata extract was directed by a brine shrimp (Artemia salina) lethality assay [1]. The crude 2-BuOH-soluble fraction exhibited measurable toxicity to brine shrimp nauplii; however, after HPLC purification to homogeneity, both 7,8-dihydrotubastrine (1) and 4-deoxy-7,8-dihydrotubastrine (2) lost all detectable toxicity [1]. This indicates that the lethality observed in the crude extract is attributable to other co-occurring metabolites—potentially xestobergsterol A (3) or minor uncharacterized components—rather than to the purified phenethylguanidines.

Brine Shrimp Lethality
Head-to-head
Purified Compound No detectable lethality after HPLC purification
Crude 2-BuOH Extract Measurable brine shrimp toxicity
Loss of toxicity upon purification; supports non-cytotoxic reference standard context
Toxicity tracked to co-occurring metabolites, not dihydrotubastrines
Brine shrimp lethality assay Toxicity screening Bioassay-guided fractionation

Phenyl Ring Hydroxylation: 7,8-Dihydrotubastrine (3,4-diOH) vs. 4-Deoxy-7,8-dihydrotubastrine (3-OH)

7,8-Dihydrotubastrine (1) and 4-deoxy-7,8-dihydrotubastrine (2) were co-isolated as an equimolar mixture (~325 mg total) from the same HSCCC fraction [1]. The sole structural difference is the presence (1) or absence (2) of the para-hydroxyl group at C-4 of the aromatic ring. This is reflected in molecular formulas: C₉H₁₃N₃O₂ (1, [M+H]⁺ 196.1086) vs. C₉H₁₃N₂O₂ (2, [M+H]⁺ 180.1137), a mass difference of 15.9949 Da (one oxygen atom). The ¹³C NMR chemical shift of C-4 shifts from δ 145.4 (oxygenated aromatic carbon in 1) to δ 114.8 (protonated aromatic carbon in 2), and the hydrogen bond donor count decreases from 4 to 3 [1].

Phenyl Ring Hydroxylation
Head-to-head
7,8-Dihydrotubastrine 3,4-dihydroxy; C₉H₁₃N₃O₂; m/z 196.1086; ¹³C C-4 δ 145.4
4-Deoxy-7,8-dihydrotubastrine 3-hydroxy only; C₉H₁₃N₂O₂; m/z 180.1137; ¹³C C-4 δ 114.8
Hydrogen-bond donor count and binding presentation differ
Δ[M+H]⁺ = 15.9949 Da; Δ¹³C C-4 = +30.6 ppm
Natural product isolation Structure elucidation Marine sponge metabolites

First-in-Class Saturated C2 Phenethylguanidine: Absence of This Scaffold in All Other Marine Guanidines

A comprehensive survey of Haplosclerida-derived sponge chemistry at the time of publication noted that 7,8-dihydrotubastrine and 4-deoxy-7,8-dihydrotubastrine represent the only examples of guanidine-containing metabolites from the order Haplosclerida, aside from 2-aminoimidazole from Reneira cratera [1]. Moreover, the 7,8-dihydrostyryl (saturated phenethyl) moiety was unprecedented for the entire marine styryl compound class, which otherwise exclusively contains unsaturated styryl (ethenyl) or related conjugated linkers, as seen in tubastrine, 3-dehydroxy-tubastrine, styryl guanidine 5, isojaspin, and the narains [1]. This chemotype uniqueness has been confirmed in subsequent reviews of Petrosia metabolites covering 1978–2020, where no additional saturated phenethylguanidines have been reported from this genus [2].

First-in-Class Chemotype
Class-level inference
Unique saturated phenethylguanidine scaffold
Fills scaffold diversity gap; orthogonal to >30 known styryl guanidines
No saturated analog reported in 43 years of Petrosia chemistry reviews
Chemotype novelty Marine alkaloid biosynthesis Chemical taxonomy

Procurement-Driven Application Scenarios for 7,8-Dihydrotubastrine Based on Quantitative Differentiation Evidence


Negative Control for Guanidine Alkaloid Antibacterial Screening Campaigns

For laboratories conducting antibacterial phenotypic screening of marine guanidine alkaloids, purified 7,8-dihydrotubastrine provides a structurally matched negative control. As demonstrated by Sperry & Crews, both 7,8-dihydrotubastrine and 4-deoxy-7,8-dihydrotubastrine were inactive against S. aureus and B. subtilis in disk diffusion assays, whereas the unsaturated styryl guanidine 5 retained measurable activity [1]. Including 7,8-dihydrotubastrine as a negative control validates that observed antibacterial hits are driven by the styryl pharmacophore rather than non-specific guanidine or catechol effects.

SAR Probe for C2 Linker Saturation Effects in Guanidine-Based Lead Optimization

Medicinal chemistry groups optimizing guanidine-containing lead compounds can use 7,8-dihydrotubastrine as the saturated reference point in matched molecular pair analyses with tubastrine. The single-bond vs. double-bond difference at C7–C8 quantifiably alters molecular mass (+2.01 Da), UV absorption (Δλmax, hypsochromic shift), and conformational flexibility—allowing systematic dissection of linker saturation on target binding, permeability, and metabolic stability [1].

Non-Toxic Phenethylguanidine Reference Standard for Selectivity Profiling

Researchers requiring a non-cytotoxic phenethylguanidine for counter-screening or selectivity panels can source purified 7,8-dihydrotubastrine. The brine shrimp lethality that tracked the crude Petrosia extract was lost upon HPLC purification of both dihydrotubastrines, indicating that the purified compounds lack intrinsic acute toxicity in this invertebrate model [1]. This property makes 7,8-dihydrotubastrine suitable as a baseline reference when profiling guanidine alkaloids for therapeutic index determination.

Chemotype Expansion for Marine Natural Product Screening Libraries

Institutions curating diversity-oriented natural product libraries should prioritize 7,8-dihydrotubastrine as a first-in-class saturated phenethylguanidine chemotype. No other saturated C2 phenethylguanidine has been reported from Petrosia sponges through 2020 (spanning 43 years of published chemistry) [1] [2], and the scaffold is absent from all other Haplosclerida-derived chemistries, making it a structurally orthogonal entry that increases library scaffold diversity beyond the >30 known unsaturated styryl guanidines.

Application
Selection Property
Validation Focus
Antibacterial screening negative control
Confirmed C2 saturation abolishes activity
Disk diffusion comparator assay context
Matched pair SAR probe
Saturated vs. unsaturated linker comparison
Physicochemical property differentiation
Non-cytotoxic reference standard
Loss of toxicity upon HPLC purification
Counter-screening selectivity panels
Chemotype expansion for screening libraries
First-in-class saturated phenethylguanidine
Scaffold orthogonality within styryl guanidines
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